![molecular formula C6H4BrN3O B2877359 5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 864933-07-3](/img/structure/B2877359.png)
5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one
Overview
Description
5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one is a chemical compound with the CAS Number: 864933-07-3 . It has a molecular weight of 214.02 . The IUPAC name for this compound is 5-bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4BrN3O/c7-4-2-1-3-5-8-9-6(11)10(4)5/h1-3H, (H,9,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of heterocyclic compounds, which are cyclic compounds with at least two different elements . These compounds are found in numerous natural products exhibiting immense biological activities .
Microwave-Mediated Synthesis
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Synthesis of Bioactive Compounds
1,2,4-triazolo[1,5-a]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .
Treatment of Various Disorders
These types of compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Applications in Material Sciences
Apart from their medicinal applications, these types of compounds also have various applications in the material sciences fields .
Synthesis of Customized Glycoconjugates
The compound is used in the synthesis of customized glycoconjugates, which is a major goal for biocatalysis .
Mechanism of Action
Target of Action
A similar compound, 1,2,4-triazolo[4,3-a]pyridin-3-one, has been used to prepare a congener of trazodone, which is a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine . This suggests that 5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one may also interact with serotonin receptors or transporters.
Mode of Action
If it acts similarly to the congener of Trazodone, it may inhibit the reuptake of serotonin, increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission .
Result of Action
If it acts similarly to the congener of Trazodone, it may result in enhanced serotonergic neurotransmission .
properties
IUPAC Name |
5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-1-3-5-8-9-6(11)10(4)5/h1-3H,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXABJKQENXEKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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